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Compound of Interest

3-Cyano-2-methylphenylboronic
Compound Name: d
aci

cat. No.: B1371275

Authored by a Senior Application Scientist

This guide provides a detailed technical overview of the spectroscopic characterization of 3-
Cyano-2-methylphenylboronic acid, a critical reagent and building block in medicinal
chemistry and organic synthesis. As a Senior Application Scientist, my objective is to move
beyond mere data presentation and offer a field-proven perspective on how to acquire,
interpret, and integrate spectroscopic data to unequivocally confirm the structure and purity of
this compound. The methodologies described herein are designed to be self-validating,
ensuring the highest degree of scientific integrity for drug development and research
professionals.

Molecular Identity and Structural Framework

3-Cyano-2-methylphenylboronic acid is an ortho-substituted toluyl derivative featuring both a
nitrile and a boronic acid moiety. These functional groups impart unique reactivity and
spectroscopic characteristics, making it a versatile synthon. Understanding its core structure is
the foundational step for all subsequent spectroscopic analysis.

Key Compound Data:
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Property Value Source
CAS Number 313546-19-9 [11[2][3]
Molecular Formula CsHsBNO:2 [2][4]

| Molecular Weight | 160.97 g/mol |[2] |

Below is a diagram of the molecular structure, which serves as our reference for interpreting
the spectral data.

Caption: Molecular Structure of 3-Cyano-2-methylphenylboronic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of structural elucidation in organic chemistry. For 3-Cyano-2-
methylphenylboronic acid, both *H and 3C NMR provide a detailed map of the carbon-
hydrogen framework.

'H NMR Analysis: Mapping the Protons

Expertise & Experience: The choice of solvent is critical for analyzing boronic acids. Deuterated
dimethyl sulfoxide (DMSO-de) is preferred over chloroform (CDCIs) for its ability to solubilize
the polar compound and to observe the exchangeable B(OH)2z protons, which often appear as
a broad singlet.

Experimental Protocol (*H NMR):

o Sample Preparation: Accurately weigh 5-10 mg of 3-Cyano-2-methylphenylboronic acid
and dissolve it in ~0.7 mL of DMSO-ds. The inclusion of a small amount of tetramethylsilane
(TMS) as an internal standard (0 ppm) is crucial for accurate chemical shift referencing.

 Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer. Higher field strengths
provide better signal dispersion, which is advantageous for resolving the coupled aromatic
protons.

o Acquisition: Acquire the spectrum at a standard probe temperature (e.g., 298 K). Key
parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a
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sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

e Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID) and
perform phase and baseline corrections. Integrate the signals to determine the relative
proton ratios.

Data Interpretation: The *H NMR spectrum will exhibit distinct signals corresponding to the
methyl, aromatic, and boronic acid protons.
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Predicted
Chemical Shift  Multiplicity Integration Rationale

(3, ppm)

Proton
Environment

The methyl
group is adjacent
) to an aromatic
-CHs ~2.5 Singlet (s) 3H ] o
ring, resulting in
a characteristic

downfield shift.

The three
aromatic protons
will show
complex splitting
patterns
(doublets,
triplets) due to
Aromatic -CH 75-8.0 Multiplet (m) 3H coupling with
each other. Their
exact shifts are
influenced by the
electron-
withdrawing
cyano group and

the boronic acid.
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These acidic
protons are
exchangeable
and their signal

is often broad.

8.0-85 Broad Singlet (br The chemical
-B(OH): _ 2H _

(variable) S) shift can vary
with
concentration
and water

content in the

solvent.

3C NMR Analysis: The Carbon Skeleton

Trustworthiness: A standard 13C NMR experiment provides a count of unique carbon
environments. To validate assignments, especially for quaternary carbons which can have
weak signals, a DEPT (Distortionless Enhancement by Polarization Transfer) experiment is
recommended. This helps differentiate between CH, CHz, and CHs groups.

Experimental Protocol (133C NMR):

o Sample Preparation: Use the same sample prepared for *H NMR. A higher concentration
(20-30 mg) may be beneficial to reduce acquisition time.

e Instrumentation: Use the same spectrometer (e.g., 400 MHz, corresponding to a 13C
frequency of ~100 MHz).

e Acquisition: Acquire a proton-decoupled spectrum to ensure each unique carbon appears as
a single line. A longer acquisition time and a larger number of scans are required compared
to *H NMR due to the low natural abundance of the 13C isotope.

e Processing: Standard Fourier transform, phasing, and baseline correction are applied.

Data Interpretation: The molecule has 8 unique carbon atoms, and the spectrum should reflect
this.
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. Predicted Chemical Shift .
Carbon Environment Rationale

(6, ppm)

Typical range for a methyl
-CHs 20-25 group attached to an aromatic

ring.

The nitrile carbon is a

quaternary carbon with a

-C=N 115-120 o o
characteristic shift in this
region.[5]

Aromatic carbons appear in

Aromatic C-H 125 - 140 this range, with specific shifts

influenced by substituents.[6]

The carbon directly attached to

the boron atom. The signal can
Aromatic C-B 130 - 140 (often weak) be broad or weak due to

quadrupolar relaxation of the

boron nucleus.

The electron-withdrawing
Aromatic C-CN ~110 nature of the nitrile group
shields this carbon.

) The carbon bearing the methyl
Aromatic C-CHs ~145 . .
group is deshielded.

Infrared (IR) Spectroscopy

Expertise & Experience: IR spectroscopy is a rapid and powerful technique for confirming the
presence of key functional groups. For this molecule, the sharp, intense nitrile (C=N) stretch
and the broad hydroxyl (O-H) stretch from the boronic acid are unmistakable signatures.

Experimental Protocol (FT-IR):

» Method Selection: The Attenuated Total Reflectance (ATR) method is a modern, efficient
choice that requires minimal sample preparation. Alternatively, the traditional KBr pellet
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method can be used.

o Sample Preparation (ATR): Place a small amount of the solid sample directly onto the ATR
crystal. Ensure good contact by applying pressure with the built-in clamp.

o Acquisition: Collect the spectrum over the standard mid-IR range (4000-400 cm~1). Co-add
multiple scans (e.g., 32) to improve the signal-to-noise ratio. A background spectrum of the
clean ATR crystal must be collected first.

o Data Analysis: Identify characteristic absorption bands and correlate them to the functional
groups in the molecule.

Spectral Interpretation: The IR spectrum provides a functional group "fingerprint."”
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Functional Group

Characteristic
Absorption (cm~?)

Appearance

Rationale

O-H Stretch (Boronic
Acid)

3200 - 3500

Broad, strong

Characteristic of
hydrogen-bonded O-H
groups in the solid

state.

Aromatic C-H Stretch

3000 - 3100

Sharp, medium

Absorption just above
3000 cm~tis a
hallmark of sp2 C-H
bonds.[7]

Aliphatic C-H Stretch

2850 - 3000

Sharp, medium

Absorption from the
methyl group's sp?3 C-
H bonds.[7]

C=N Stretch (Nitrile)

2220 - 2240

Sharp, strong

This is a highly
diagnostic peak. Its
position indicates
conjugation with the

aromatic ring.[8]

Aromatic C=C Stretch

1600 - 1450

Multiple sharp bands

These absorptions
correspond to the
vibrations of the

phenyl ring.

B-O Stretch (Boronic
Acid)

1310 - 1380

Strong

A characteristic
vibration for the

boron-oxygen bond.

Mass Spectrometry (MS)

Trustworthiness: High-Resolution Mass Spectrometry (HRMS) is the gold standard for

confirming molecular formula. By providing a mass measurement with high accuracy (typically

<5 ppm error), it offers an unambiguous validation of the elemental composition.

Experimental Protocol (LC-MS/HRMS):
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e Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable

solvent like methanol or acetonitrile.

« lonization: Electrospray lonization (ESI) is the preferred method for polar molecules like

boronic acids. It can be run in both positive and negative ion modes to maximize the

chances of observing a clear molecular ion.

 Instrumentation: Inject the sample into a Liquid Chromatography (LC) system coupled to a

high-resolution mass spectrometer (e.g., Orbitrap or TOF). The LC step helps purify the

sample before it enters the mass analyzer.

o Data Analysis: Identify the molecular ion peak and compare its measured exact mass to the

theoretical exact mass calculated for CsHsBNO:-.

Data Interpretation: The primary goal is to find the molecular ion. Fragmentation patterns can

provide further structural confirmation.

lon Adduct Theoretical m/z Observed m/z Rationale
o Protonated molecule,
Expected within 5 )
[M+H]* 162.0721 commonly observed in
m
PP positive ESI mode.[4]
o Deprotonated
Expected within 5 .
[M-H]~ 160.0575 molecule, observed in
m
PP negative ESI mode.[4]
o Sodium adduct,
Expected within 5 )
[M+Na]* 184.0540 common when sodium
ppm
salts are present.[4]
A common fragment
o resulting from the loss
Expected within 5
[M+H-H20]* 144.0621 of a water molecule

ppm

from the boronic acid

moiety.[4]
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A plausible fragmentation pathway initiated by the loss of water is shown below. This is a key
diagnostic fragmentation for phenylboronic acids.

[M+H]*
m/z = 162.07

[M+H-H20]*
m/z = 144.06

Click to download full resolution via product page

Caption: Primary fragmentation pathway for 3-Cyano-2-methylphenylboronic acid.

Integrated Spectroscopic Workflow

No single technique provides the complete picture. The true power of spectroscopic analysis
lies in the integration of data from multiple orthogonal techniques. This workflow ensures a
comprehensive and irrefutable structural confirmation.

Data Acquisition Data Interpretation

Molecular Formula\
HRMS (CsHsBNO2)
) Confirmation
FT-IR Functional Groups Structure & Purity
(-CN, -OH, B-0) Confirmed

NMR C-H Framework
(*H, 3C) Connectivity

1
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 11/12 Tech Support


https://www.benchchem.com/product/b1371275?utm_src=pdf-custom-synthesis
http://www.abacipharma.com/AB23058
http://www.abacipharma.com/AB23058
https://www.splendidlab.in/products/info/13906/3-cyano-2-methylphenylboronic-acid
https://www.splendidlab.in/products/info/13906/3-cyano-2-methylphenylboronic-acid
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB62643236.htm
https://pubchemlite.lcsb.uni.lu/e/compound/22591273
https://pubchemlite.lcsb.uni.lu/e/compound/22591273
https://chem.libretexts.org/Bookshelves/Physical_and_Theoretical_Chemistry_Textbook_Maps/Supplemental_Modules_(Physical_and_Theoretical_Chemistry)/Spectroscopy/Magnetic_Resonance_Spectroscopies/Nuclear_Magnetic_Resonance/NMR%3A_Structural_Assignment/Interpreting_C-13_NMR_Spectra
https://chem.libretexts.org/Workbench/LCDS_Organic_Chemistry_OER_Textbook_-_Todd_Trout/13%3A_Structure_Determination_-_Nuclear_Magnetic_Resonance_Spectroscopy/13.12%3A_Characteristics_of_C_NMR_Spectroscopy
https://uanlch.vscht.cz/files/uzel/0052236/0003~~8wxSiDcyMDAHAA.pdf?redirected
https://www.spectroscopyonline.com/view/organic-nitrogen-compounds-iv-nitriles
https://www.benchchem.com/product/b1371275#spectroscopic-data-of-3-cyano-2-methylphenylboronic-acid-nmr-ir-ms
https://www.benchchem.com/product/b1371275#spectroscopic-data-of-3-cyano-2-methylphenylboronic-acid-nmr-ir-ms
https://www.benchchem.com/product/b1371275#spectroscopic-data-of-3-cyano-2-methylphenylboronic-acid-nmr-ir-ms
https://www.benchchem.com/product/b1371275#spectroscopic-data-of-3-cyano-2-methylphenylboronic-acid-nmr-ir-ms
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1371275?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1371275?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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